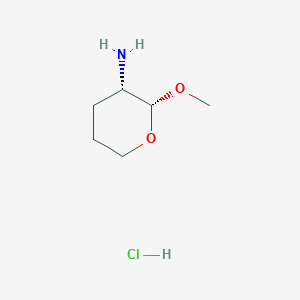

(2R,3S)-2-Methoxyoxan-3-amine;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(2R,3S)-2-Methoxyoxan-3-amine;hydrochloride” suggests a compound with a chiral center and specific stereochemistry. The “2R,3S” notation indicates the configuration of the chiral centers . The compound likely contains an oxane (a six-membered ring containing one oxygen atom) and an amine functional group.

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step processes involving protection and deprotection of functional groups . The synthesis could involve the formation of the oxane ring, introduction of the amine group, and methoxylation .Molecular Structure Analysis

The “2R,3S” notation indicates the absolute configuration of the molecule . The molecule likely has a tetrahedral geometry around the chiral centers .Chemical Reactions Analysis

The compound, due to the presence of an amine group, could undergo reactions typical of amines, such as acid-base reactions or nucleophilic substitution . The oxane ring could potentially undergo reactions depending on the substituents present .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Chiral compounds often exhibit optical activity .科学的研究の応用

Hexadentate N3O3 Amine Phenol Ligands for Group 13 Metal Ions

This study discusses the preparation and characterization of several N3O3 amine phenols, which are products of KBH4 reduction of Schiff bases derived from triaminopropane and salicylaldehydes. These compounds demonstrate potential applications in coordination chemistry, showcasing their ability to bind with Group 13 metal ions, which could be relevant for catalysis and materials science (Liu et al., 1993).

Genotoxicity of Novel 5-HT2c Receptor Agonist

Research on the genotoxicity potential of certain novel compounds, including amine derivatives, highlights the importance of understanding the metabolic activation and DNA binding of these compounds. This is crucial for the development of safer pharmaceutical agents (Kalgutkar et al., 2007).

Coupling of Amines with Polyglucuronic Acid

The study on the coupling of amines with polyglucuronic acid, resulting in amide bond formation, is significant for the development of novel biomaterials. This research could have implications for drug delivery systems and tissue engineering (Follain et al., 2008).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(2R,3S)-2-methoxyoxan-3-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-8-6-5(7)3-2-4-9-6;/h5-6H,2-4,7H2,1H3;1H/t5-,6+;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITBRVOGUDZYMSJ-RIHPBJNCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(CCCO1)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1[C@H](CCCO1)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2747212.png)

![5-[(3,4-dichloroanilino)methylene]-4-(4-fluorophenyl)-1-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2747215.png)

![5-Methyl-2-(3-(trifluoromethyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2747216.png)

![1-(3,4-dimethylphenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2747218.png)

![N-(cyanomethyl)-2-(1-{[(1,3-thiazol-2-yl)carbamoyl]methyl}cyclohexyl)acetamide](/img/structure/B2747224.png)

![ethyl 2-(2-(2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamido)thiazol-4-yl)acetate oxalate](/img/structure/B2747225.png)

![2-Chloro-N-[(2-fluoro-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)methyl]acetamide](/img/structure/B2747227.png)